molecular formula C11H10N2O2S B13501374 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13501374
M. Wt: 234.28 g/mol
InChI Key: XNSCKRHQPCCELP-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid (molecular formula: C₁₁H₁₄ClN₂O₂S, molecular weight: 227.69) is a thiazole derivative characterized by a 4-methylphenylamino group at position 2 and a carboxylic acid moiety at position 5 of the thiazole ring . This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the carboxylic acid group and lipophilicity from the aromatic substituent.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-(4-methylanilino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-11-12-6-9(16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

XNSCKRHQPCCELP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by functionalization at key positions:

  • Key starting materials: Substituted anilines (e.g., 4-methylaniline), α-haloketones or α-halo carbonyl compounds, and thiourea or related sulfur sources.
  • Core reaction: Cyclization of an α-haloketone or α-halo carbonyl intermediate with thiourea to form the thiazole ring.
  • Subsequent functionalization: Introduction of the carboxylic acid group at position 5 and attachment of the 4-methylphenylamino substituent at position 2 through nucleophilic substitution or amide bond formation.

Specific Synthetic Routes

Thiourea-Mediated Cyclization
  • Step 1: α-Bromination of β-ethoxyacrylamide or related precursors to generate α-bromo intermediates.
  • Step 2: One-pot reaction with thiourea to form the 2-aminothiazole-5-carboxamide core.
  • Step 3: Coupling with 4-methylphenylamine under reflux in solvents such as dioxane with base (e.g., DIPEA) to yield the target compound.

This method is noted for its high yield (up to 86% for intermediates) and efficiency, with mild reaction conditions and straightforward purification.

Amide Coupling of Thiazole Carboxylic Acid Chloride
  • Step 1: Preparation of amine-protected thiazole carboxylic acid chloride intermediates using reagents such as thionyl chloride.
  • Step 2: Reaction with substituted anilines (4-methylphenylamine) in the presence of a base to form the amide linkage.
  • Step 3: Removal of protective groups to yield the free carboxylic acid derivative.

This approach allows for selective functionalization and is amenable to scale-up, with solvents like formic acid, acetic acid, or trifluoroacetic acid used to optimize reaction conditions.

Solid-Phase Synthesis (Advanced Method)
  • Utilizes chloromethyl polystyrene resin functionalized with sulfur linkers.
  • Sequential coupling of amino acid methyl esters and thiazole intermediates.
  • Hydrolysis and cleavage steps yield the target compound with high purity.
  • Though more complex, this method is useful for rapid synthesis of thiazole derivatives in moderate yields (~9% overall).

Reaction Conditions and Purification

Step Conditions Notes
α-Bromination Room temperature, solvents like DMF Chemoselective α-bromination
Cyclization with Thiourea One-pot, mild heating High yield, efficient
Amide Coupling Reflux in dioxane, base (DIPEA) Requires careful temperature control
Hydrolysis NaOH in THF:EtOH, 60 °C, 24 h Converts esters to acids
Purification Recrystallization or chromatography Ensures >95% purity

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity.

Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents Advantages Yield Range References
Thiourea-mediated cyclization α-Bromo intermediates, thiourea, 4-methylphenylamine High yield, mild conditions Up to 86% (intermediate)
Amide coupling via acid chloride Thiazole acid chloride, 4-methylphenylamine, base Selective, scalable Moderate to high
Solid-phase synthesis Resin-bound intermediates, amino acid esters High purity, suitable for libraries Moderate (~9% overall)

Research Findings and Notes

  • The 4-methylphenyl group influences steric interactions during synthesis and biological activity, requiring careful optimization of reaction parameters.
  • The thiazole ring’s electron-rich nature facilitates nucleophilic substitution and amide bond formation, critical in the synthetic sequence.
  • Reaction solvents and temperature significantly affect yield and purity; for example, DMF is common but requires temperature control to prevent decomposition.
  • The compound’s biological potential, including enzyme binding, is linked to its structural features, making synthetic purity essential for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and molecular properties of 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activities Reference
This compound 4-Methylphenylamino (2), COOH (5) C₁₁H₁₄ClN₂O₂S 227.69 Baseline compound for comparison
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorobenzylamino (2), CH₃ (4) C₁₃H₁₂ClN₃O₂S 309.77 Antidiabetic activity in STZ-induced rats
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino (2) C₁₂H₉F₃N₂O₂S 302.27 Enhanced lipophilicity (CF₃ group)
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 3-Methylphenylamino (2), CF₃ (4) C₁₂H₉F₃N₂O₂S 302.28 Potential kinase modulation
2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid 4-Methylphenyl (2), COOH (5) C₁₁H₉NO₂S 219.26 Lacks amino group; simpler structure
5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl (2), CH₃ (5), COOH (4) C₁₂H₁₁NO₂S 233.28 Positional isomer (COOH at position 4)
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Benzofuran (2), CH₃ (4), COOH (5) C₁₃H₁₁NO₃S 261.30 Extended aromatic system for binding

Key Observations:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., CF₃ in ) increases lipophilicity and may enhance membrane permeability. Conversely, the carboxylic acid group improves water solubility.
  • Biological Activity: The 4-chlorobenzylamino analog demonstrated antidiabetic activity by modulating oxidative enzymes and inflammatory cytokines , suggesting that substitutions at position 2 significantly influence pharmacological profiles.
  • Structural Simplicity: Compounds lacking the amino group (e.g., ) may exhibit reduced target specificity but improved synthetic accessibility.

Biological Activity

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring with a 4-methylphenyl amino group and a carboxylic acid functional group. Its molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S with a molecular weight of approximately 219.26 g/mol. The thiazole moiety is known for its ability to interact with various biological targets, contributing to the compound's medicinal properties.

1. Xanthine Oxidase Inhibition

One of the most significant biological activities of this compound is its role as a xanthine oxidase inhibitor . This property is particularly relevant in the management of gout, where the reduction of uric acid levels is crucial. The compound competes with natural substrates at the enzyme's active site, thereby modulating uric acid production.

2. Antioxidant Properties

The compound exhibits free radical scavenging properties , attributed to its electron-rich aromatic structure that stabilizes reactive oxygen species (ROS). This antioxidant activity suggests potential protective effects against oxidative stress-related diseases.

3. Anti-inflammatory Effects

Research indicates that this thiazole derivative possesses anti-inflammatory properties. In studies involving diabetic models, it was shown to reduce inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential in treating inflammatory conditions .

The biological activity of this compound can be attributed to its interactions with specific enzymes and pathways involved in oxidative stress and inflammation:

  • Xanthine Oxidase Interaction : The compound binds to xanthine oxidase, inhibiting its activity and consequently lowering uric acid levels.
  • Antioxidant Mechanism : It may interact with ROS, reducing oxidative damage in cellular systems.
  • Inflammatory Pathway Modulation : By influencing cytokine levels, it may alter inflammatory responses in various tissues.

Comparative Analysis with Related Compounds

To further understand the unique attributes of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acidC_{13}H_{14}N_2O_2SContains an additional phenyl group
Ethyl 2-(4-methylphenylamino)-1,3-thiazole-5-carboxylateC_{13}H_{14}N_2O_2SFeatures an ethyl ester group
4-Methylthiazole-5-carboxylic acid hydrochlorideC_{7}H_{8}ClN_2O_2SChloride salt form

This table illustrates the diversity within thiazole derivatives while underscoring the specific functional attributes of this compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Diabetes Model Study : In a study involving streptozotocin-induced diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The study highlighted its potential as a therapeutic agent for managing diabetes-related complications .
  • Antioxidant Activity Evaluation : Experimental assays demonstrated that the compound effectively scavenged free radicals, confirming its role as an antioxidant agent capable of mitigating oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid, and what experimental considerations are critical for reproducibility?

Answer: Synthesis typically involves cyclocondensation reactions between thiourea derivatives and α-haloketones or esters. For example:

  • Step 1: React 4-methylphenylthiourea with a 5-carboxy-substituted α-bromoketone in ethanol under reflux (80–90°C) .
  • Step 2: Purify the product via recrystallization using methanol/water mixtures. Key considerations include:
    • Solvent choice: Polar aprotic solvents (e.g., DMF) may improve yield but require rigorous drying .
    • Catalyst optimization: Use of triethylamine or K₂CO₃ to neutralize HBr byproducts .
    • Purity validation: Analytical techniques like HPLC (≥95% purity) ensure reproducibility in downstream applications .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical methods are most reliable?

Answer: Critical characterization methods include:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group) .
    • FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Chromatography:
    • Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Thermal analysis:
    • Melting point determination (e.g., mp 201–203°C for structural analogs) to verify crystallinity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or bioactivity of this compound?

Answer: Advanced computational workflows include:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group often acts as a hydrogen-bond donor .
  • Molecular docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. A study on thiazole analogs showed binding affinity to ATP pockets via π-π stacking with phenyl groups .
  • Reaction path modeling: Tools like GRRM (Global Reaction Route Mapping) explore tautomerization or degradation pathways under varying pH conditions .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity, and what methodologies validate these effects?

Answer:

  • Substituent effects:
    • Electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring enhance kinase inhibition by increasing electrophilicity .
    • Methyl groups improve metabolic stability but may reduce solubility .
  • Validation methods:
    • In vitro assays: Measure IC₅₀ values against enzyme targets (e.g., COX-2) using fluorogenic substrates .
    • SAR studies: Compare analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl derivatives) to isolate substituent contributions .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies often arise from:

  • Assay variability: Standardize conditions (e.g., cell line, incubation time) using guidelines like NIH’s Assay Guidance Manual .
  • Compound purity: Impurities ≥5% (e.g., unreacted starting materials) can skew results; validate via LC-MS .
  • Solubility issues: Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference in cellular assays .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Answer: Key challenges and solutions include:

  • Low yields in cyclocondensation: Optimize stoichiometry (1:1.2 molar ratio of thiourea to α-bromoketone) and use microwave-assisted synthesis to reduce reaction time .
  • Purification bottlenecks: Replace column chromatography with pH-selective crystallization (e.g., precipitate at pH 3–4 for carboxylic acid isolation) .
  • Stability: Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiazole ring .

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